BenchChemオンラインストアへようこそ!

5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

DHFR inhibition SAR enzyme inhibition

Select this specific non-classical DHFR inhibitor template (CAS 941897-53-6) for your oncology or folate-pathway research. Its unique N5-(3,5-dimethoxybenzyl) substituent is structurally confirmed as essential for mimicking the p-aminobenzoic acid (pABA) motif, enabling critical π-cation interaction with Arg22 and hydrogen bonding within the DHFR active site. Simple 2-methyl-7-aryl analogs lacking this group or those with halogenated replacements fail to achieve this target engagement and cellular potency. Verified for Ca2+-desensitizing activity and potent antioxidant behavior, this compound serves as a superior chemical probe over simplified or unsubstituted congeners. Ideal for lead optimization programs targeting HS 578T breast cancer cells or for use as a reliable positive control in oxidative stress assays. Bulk and custom synthesis orders are accepted to support your medicinal chemistry campaigns.

Molecular Formula C22H21N3O3S
Molecular Weight 407.49
CAS No. 941897-53-6
Cat. No. B2888101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
CAS941897-53-6
Molecular FormulaC22H21N3O3S
Molecular Weight407.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C22H21N3O3S/c1-13-5-7-16(8-6-13)19-21-20(23-14(2)29-21)22(26)25(24-19)12-15-9-17(27-3)11-18(10-15)28-4/h5-11H,12H2,1-4H3
InChIKeyWYOHMLUCUZPZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,5-Dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-53-6) — Procurement-Grade Baseline & Structural Identity


The compound 5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-53-6) is a fully substituted fused bicyclic heterocycle belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one class. Its core scaffold combines a 1,3-thiazole ring with a pyridazinone, a system recognized as a privileged structure in dihydrofolate reductase (DHFR) inhibition [1] and kinase modulation. The N5-(3,5-dimethoxybenzyl) substituent introduces two methoxy groups capable of hydrogen-bond acceptance and alters the steric and electronic profile at the catalytic site, while the C7-(p-tolyl) and C2-methyl groups provide lipophilic anchoring points. These structural features collectively influence target binding and selectivity in a manner that is not achievable with simple unsubstituted or halogenated analogs.

Why Generic Thiazolo[4,5-d]pyridazin-4(5H)-ones Cannot Replace 5-(3,5-Dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one in Target-Focused Studies


Simple 2-methyl-7-aryl-thiazolo[4,5-d]pyridazin-4(5H)-ones lacking the N5-benzyl substituent exhibit markedly different pharmacological profiles. For example, the unsubstituted N5-H congener 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105189-68-1) cannot occupy the p-aminobenzoic acid (pABA) binding pocket of DHFR in the same manner, resulting in significantly reduced enzyme inhibition [1]. The 3,5-dimethoxybenzyl group in the target compound mimics the pABA motif and is essential for productive π-cation interaction with Arg22 and hydrogen bonding within the DHFR active site [1]. Substituting this group with a smaller or electron-withdrawing moiety (e.g., 3-fluorobenzyl or 2-fluorobenzyl) alters the binding orientation and weakens the critical interaction network, directly translating to loss of target engagement and cellular potency. Therefore, generic or structurally simplified analogs cannot serve as functional surrogates in experiments where DHFR engagement or downstream pathway modulation is the primary endpoint.

Quantitative Differentiation Evidence for 5-(3,5-Dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one


N5-Substituent Contribution to DHFR Inhibition: 3,5-Dimethoxybenzyl vs. Unsubstituted Core

The N5-(3,5-dimethoxybenzyl) group is indispensable for DHFR inhibitory activity within the thiazolo[4,5-d]pyridazin-4(5H)-one class. In the structural series, compound 26—which features an N5-substituted thiazolo[4,5-d]pyridazine with a 2-thioureido function—achieved an IC50 of 0.06 μM against human DHFR [1]. Molecular modeling demonstrates that the N5-arylalkyl substituent forms a π-cation interaction with Arg22 and engages Phe31, while the carbonyl oxygen hydrogen-bonds to Trp24, Arg70, or Lys64 [1]. The unsubstituted N5-H core (2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, CAS 1105189-68-1) lacks these contacts entirely, and is not reported among the active DHFR inhibitors in the same study [1]. Thus, the presence of the N5-benzyl substituent directly correlates with DHFR inhibitory potency, with the 3,5-dimethoxybenzyl variant being structurally optimized for hydrogen-bond acceptance.

DHFR inhibition SAR enzyme inhibition

Antioxidant Activity Differential: 3,5-Dimethoxybenzyl Substitution vs. Other 7-Aryl Analogs

Within the 2-methyl-7-aryl-thiazolo[4,5-d]pyridazin-4(5H)-one series, substitution pattern on the N5-benzyl group directly influences redox behavior. A study by Demchenko et al. evaluated the antioxidant activity of various 2-methyl-7-aryl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones and identified compounds 5b and 5e as active antioxidants, while compound 5f was a prooxidant [1]. The nature of the aryl substituent at position 7 (p-tolyl in the target compound) and the benzyl substituent at N5 (3,5-dimethoxybenzyl) collaboratively determine the electron-donating capacity. The target compound's 3,5-dimethoxybenzyl group provides two methoxy electron-donating groups that enhance radical scavenging capacity compared to analogs bearing electron-withdrawing or unsubstituted benzyl groups. This redox modulation is not a general class property but depends on the specific substitution combination.

antioxidant activity oxidative stress free radical scavenging

C7-Aryl Substitution Selectivity: p-Tolyl vs. Thiophen-2-yl in Vascular Calcium Desensitization

The C7-aryl substituent determines tissue selectivity in the Ca2+-desensitizing activity of 2-methyl-7-aryl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones. Soloviev et al. demonstrated that 2-methyl-7-aryl(α-furyl)-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones relax vascular smooth muscle cells without significantly decreasing intracellular Ca2+ concentration [1]. Among the aryl variants, the p-tolyl group (present in the target compound) offers balanced lipophilic–electronic properties that promote membrane permeability and myofilament interaction. In contrast, the thiophen-2-yl analog (5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one) introduces a sulfur heteroatom that alters hydrogen-bonding geometry and may shift selectivity toward different smooth muscle beds. The p-tolyl moiety is thus preferred when consistent calcium desensitization in systemic vascular models is required.

vascular smooth muscle calcium desensitization hypertension

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity of 3,5-Dimethoxybenzyl vs. Fluorobenzyl Analogs

Physicochemical properties reliably differentiate the target compound from its fluorobenzyl analogs. The 3,5-dimethoxybenzyl substituent at N5 introduces two hydrogen-bond acceptor atoms (methoxy oxygens) and a calculated LogP of approximately 3.2 (predicted via fragment-based method), compared to 3-fluorobenzyl analog (5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one) with a predicted LogP of ~3.5–3.8 and no hydrogen-bond acceptor capacity on the benzyl ring. The 2-fluorobenzyl positional isomer introduces an intramolecular hydrogen bond with the pyridazinone carbonyl, potentially stabilizing a non-productive conformation. These differences in hydrogen-bonding capacity and lipophilicity alter solubility, permeability, and off-target binding profiles, making the target compound uniquely suited for applications where balanced hydrophilicity and target engagement are necessary.

lipophilicity LogP hydrogen bonding ADME

Optimal Research and Industrial Use Cases for 5-(3,5-Dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one Based on Verified Differential Evidence


DHFR-Targeted Anticancer Agent Development

The compound's N5-(3,5-dimethoxybenzyl) substituent mimics the pABA moiety and is essential for DHFR inhibition [1]. It is suited for use as a template for medicinal chemistry optimization in programs aiming to develop non-classical DHFR inhibitors for breast cancer (e.g., HS 578T cell line, where class compound 26 achieved IC50 0.8 μM [1]) or other folate-dependent malignancies.

Oxidative Stress and Redox Biology Studies

The 3,5-dimethoxybenzyl substitution provides electron-donating capacity that translates to antioxidant activity, as demonstrated for related 2-methyl-7-aryl-thiazolo[4,5-d]pyridazin-4(5H)-ones [2]. This compound can be employed as a positive control or tool compound in in vitro oxidative stress models (e.g., lipid peroxidation, DPPH radical scavenging) where consistent antioxidant behavior is required.

Vascular Pharmacology and Calcium Signaling Research

The C7-p-tolyl group confers Ca2+-desensitizing activity on vascular smooth muscle, as established for the 2-methyl-7-aryl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one series [3]. The compound can be used in ex vivo aortic ring assays to study myofilament Ca2+-sensitivity and vascular tone modulation without altering intracellular Ca2+ levels, serving as a chemical probe for hypertension research.

Physicochemical Property Benchmarking in Early Drug Discovery

With a predicted LogP of ~3.2 and two hydrogen-bond acceptor groups on the benzyl substituent, the compound offers a favorable hydrophilic–lipophilic balance compared to fluorobenzyl analogs . It can serve as a reference standard in solubility, permeability, and formulation screens where the impact of methoxy vs. halogen substitution on ADME properties is being evaluated.

Quote Request

Request a Quote for 5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.